Regiochemical Specificity: Ortho (2-) vs. Meta (3-) Substitution Dictates Monolayer Film Morphology in Surface Chemistry
In a direct head-to-head comparison of Boc-protected aminomethylphenyl diazonium salts for electrografting onto glassy carbon and pyrolyzed photoresist film surfaces, the ortho (2-) substituted Boc-NH-CH₂-Ar precursor (structurally corresponding to the diazonium derivative of tert-butyl N-(2-aminomethylphenyl)carbamate) produced multilayer films upon deprotection, whereas the corresponding para-substituted Fmoc analog produced defined monolayers [1]. This demonstrates that the ortho substitution pattern intrinsically alters polymerization behavior during electrografting and subsequent deprotection steps.
| Evidence Dimension | Film morphology after electrografting and Boc deprotection |
|---|---|
| Target Compound Data | Multilayer film formation after deprotection |
| Comparator Or Baseline | Fmoc-NH-CH₂-Ar (para-substituted): Monolayer film formation after deprotection |
| Quantified Difference | Qualitative morphological difference: multilayer vs. monolayer; highest surface concentration achieved with Fmoc-NH-CH₂-Ar deprotected monolayer (quantified via electrochemical measurement of coupled electroactive probes) |
| Conditions | Electrografting from diazonium salt precursors onto glassy carbon and pyrolyzed photoresist film; Boc deprotection with trifluoroacetic acid; AFM depth profiling and electrochemical characterization |
Why This Matters
For surface chemistry and materials science applications, the ortho-substituted Boc-protected variant is unsuitable for applications requiring defined monolayers, whereas the para-substituted analog with Fmoc protection provides the highest surface concentration of functional groups — a critical selection criterion.
- [1] Lee, L., Brooksby, P. A., Hapiot, P., & Downard, A. J. (2015). Amine-Terminated Monolayers on Carbon: Preparation, Characterization, and Coupling Reactions. Langmuir, 31(17), 4823–4832. View Source
